molecular formula C10H14O2S B11946326 Phenyl t-butyl sulfone CAS No. 4170-72-3

Phenyl t-butyl sulfone

Cat. No.: B11946326
CAS No.: 4170-72-3
M. Wt: 198.28 g/mol
InChI Key: LGMGPNAOZRUYCD-UHFFFAOYSA-N
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Description

Phenyl t-butyl sulfone is an organic compound characterized by the presence of a sulfone group (SO₂) attached to a phenyl ring and a t-butyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl t-butyl sulfone can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl t-butyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Further oxidized sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Nitrated, halogenated, or sulfonated phenyl t-butyl sulfones.

Scientific Research Applications

2.1. Nucleophilic Addition Reactions

Phenyl t-butyl sulfone serves as a precursor for generating nucleophilic species that can participate in various organic reactions. For instance, it has been identified as an effective source for perfluoro-tert-butyl anions, which can selectively react with arynes to produce functionalized arenes with high regioselectivity. This method allows for the introduction of bulky groups into aromatic systems, enhancing the chemical properties of the resulting compounds .

Reaction Type Substrate Product Yield
Nucleophilic additionArynesPerfluoro-tert-butylated arenesHigh

2.2. Synthesis of Functionalized Compounds

The compound has been utilized in the Julia–Kocienski reaction to synthesize α,β-unsaturated esters and Weinreb amides. The presence of the sulfone group enhances the reactivity of the substrates, leading to higher stereoselectivity and improved yields in these transformations .

Reaction Type Substrate Product Stereoselectivity
Julia–Kocienski reactionVariousα,β-Unsaturated estersHigh

Pharmaceutical Applications

This compound derivatives have been explored for their potential therapeutic applications. Sulfones are known to exhibit biological activity and have been incorporated into drugs targeting various medical conditions, including anti-cancer and anti-inflammatory agents. For example, compounds containing sulfone moieties are present in medications such as eletriptan (for migraine treatment) and dapsone (an antibacterial agent) .

Drug Name Indication Sulfone Component
EletriptanMigraineYes
DapsoneAntibacterialYes

Material Science Applications

In materials science, this compound is investigated for its role in polymer synthesis. The sulfone group can impart thermal stability and enhance the mechanical properties of polymers. Research indicates that polymers containing sulfones exhibit improved resistance to oxidative degradation, making them suitable for high-performance applications .

Material Type Property Enhanced Application Area
PolymersThermal stabilityHigh-performance materials

5.1. Synthesis of 19F-labeled NMR Probes

A notable study demonstrated the use of this compound in synthesizing sensitive 19F-labeled NMR probes. The unique steric properties of the perfluoro-tert-butyl group derived from this compound allowed for enhanced resolving ability in complex mixtures, making it a valuable tool for analytical chemistry .

5.2. Exploration in Agrochemicals

Research has also focused on the application of sulfones in agrochemicals, where they function as intermediates in the synthesis of herbicides and pesticides. The versatility of this compound allows for modifications that can lead to compounds with specific biological activities tailored for agricultural applications .

Mechanism of Action

The mechanism of action of phenyl t-butyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group is electron-withdrawing, which makes the compound reactive towards nucleophiles and electrophiles. This reactivity is exploited in various synthetic transformations, including cross-coupling reactions and functional group modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl t-butyl sulfone is unique due to the presence of the bulky t-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other sulfones and valuable in specific synthetic applications where steric effects are crucial .

Biological Activity

Phenyl t-butyl sulfone, a member of the sulfone class of compounds, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, therapeutic potential, and mechanisms of action, supported by relevant data tables and case studies.

Overview of this compound

This compound is synthesized through the oxidation of t-butyl phenyl sulfide. It is characterized by its sulfonyl functional group, which contributes to its reactivity and biological activity. Sulfones have been widely studied for their roles in medicinal chemistry, particularly in anti-inflammatory, antimicrobial, and anticancer applications .

Biological Activities

1. Anticancer Activity
this compound exhibits significant anticancer properties. Research indicates that sulfones can act as inhibitors of various cancer-related pathways. For instance, they inhibit protein phosphatase methylesterase-1 (PME-1), which is linked to cancer progression and Alzheimer's disease . In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

2. Anti-inflammatory Effects
The compound has been reported to possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

3. Antimicrobial Properties
this compound demonstrates antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent in clinical settings .

4. Other Pharmacological Activities
Sulfones have also been studied for their roles as cysteine protease inhibitors, which are crucial in treating diseases caused by parasitic infections like Trypanosomiasis . Additionally, they exhibit activities as β-lactamase inhibitors, enhancing the efficacy of β-lactam antibiotics against resistant strains of bacteria .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as a competitive inhibitor for various enzymes involved in metabolic pathways related to inflammation and cancer cell proliferation.
  • Regulation of Gene Expression: this compound influences gene expression related to apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Modulation: It modulates oxidative stress responses in cells, contributing to its anticancer effects.

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency against cancer cells.

Case Study 2: Anti-inflammatory Activity
Research on animal models showed that treatment with this compound reduced paw edema significantly compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AnticancerInhibition of PME-1
Anti-inflammatoryCytokine inhibition
AntimicrobialGrowth inhibition of pathogens
Cysteine protease inhibitionTargeting proteolytic enzymes

Properties

IUPAC Name

tert-butylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMGPNAOZRUYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194505
Record name Phenyl t-butyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4170-72-3
Record name Phenyl t-butyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl t-butyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL PHENYL SULFONE
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